
1-(sulfamoylamino)-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Sulfamoylamino)-2,3-dihydro-1H-indene is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(sulfamoylamino)-2,3-dihydro-1H-indene involves the inhibition of the target enzyme by binding to its active site. The compound forms a stable complex with the enzyme, thereby preventing its normal function. The inhibition of these enzymes has been found to have therapeutic potential in the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(sulfamoylamino)-2,3-dihydro-1H-indene depend on the target enzyme and the specific disease being treated. The compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various inflammatory and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(sulfamoylamino)-2,3-dihydro-1H-indene in lab experiments include its high potency and selectivity towards the target enzyme. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 1-(sulfamoylamino)-2,3-dihydro-1H-indene. One of the potential areas of research is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the identification of new target enzymes for the compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the development of new synthetic methods for the compound could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, 1-(sulfamoylamino)-2,3-dihydro-1H-indene is a promising compound with potential applications in the field of medicinal chemistry. The compound exhibits potent inhibitory activity against various enzymes and has been found to have therapeutic potential in the treatment of various diseases. Further research is needed to fully explore the potential of this compound and to develop new derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(sulfamoylamino)-2,3-dihydro-1H-indene involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with sulfamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields the desired product in good yields. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(Sulfamoylamino)-2,3-dihydro-1H-indene has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent inhibitory activity against a wide range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes and are considered as potential targets for drug development.
Propiedades
Número CAS |
15211-60-6 |
|---|---|
Nombre del producto |
1-(sulfamoylamino)-2,3-dihydro-1H-indene |
Fórmula molecular |
C9H12N2O2S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
1-(sulfamoylamino)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)11-9-6-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2,(H2,10,12,13) |
Clave InChI |
XDMSKLUZMCCHNK-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C1NS(=O)(=O)N |
SMILES canónico |
C1CC2=CC=CC=C2C1NS(=O)(=O)N |
Sinónimos |
Sulfamide, 1-indanyl- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




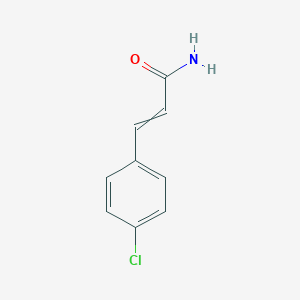
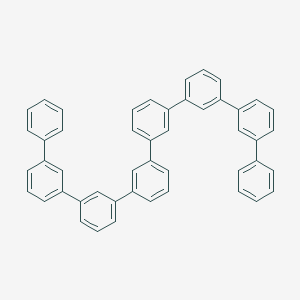



![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)

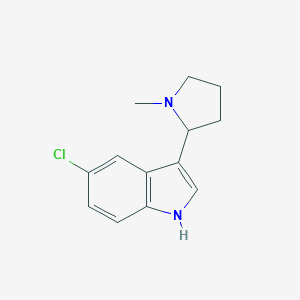
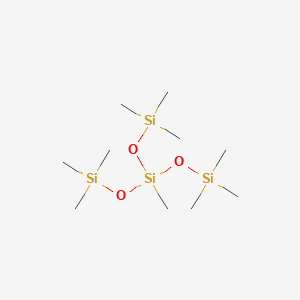
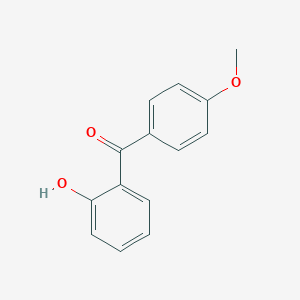
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
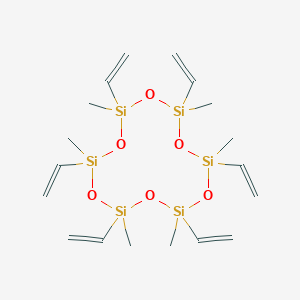
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)